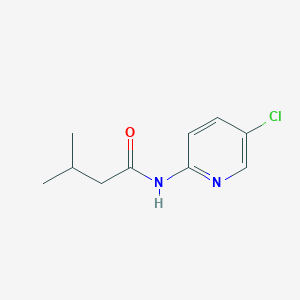
N-(2,4-dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This chemical compound is of interest due to its potential applications in various fields of chemistry and materials science. Its synthesis, molecular structure, chemical reactions, and properties are critical for understanding its utility and function.
Synthesis Analysis
Synthesis of related compounds involves multiple steps, including reactions of specific precursors under controlled conditions. For example, a similar compound was synthesized through reactions involving specific intermediates and conditions, highlighting the complexity and precision required in chemical synthesis processes (Shibahara et al., 2006).
Molecular Structure Analysis
The molecular structure is often determined using techniques such as X-ray diffraction. The molecular conformation, packing, and intermolecular interactions play a significant role in the physical and chemical properties of the compound. Studies have detailed these aspects for structurally similar compounds, providing insights into how such analyses are conducted (Malone et al., 1997).
Chemical Reactions and Properties
Chemical reactions, including cyclization and interaction with various reagents, form the basis for synthesizing and modifying the chemical structure. These reactions can significantly alter the compound's chemical properties, as demonstrated in related research (Korkmaz & Zora, 2020).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for practical applications. Research on similar compounds provides valuable data on these properties, guiding the development of new materials with desired characteristics (Liou & Chang, 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity with various agents, stability under different conditions, and the ability to undergo specific reactions, determine the compound's suitability for various applications. Studies on related compounds explore these aspects, offering insights into how these properties are investigated and optimized (Omar & Yamada, 1966).
Scientific Research Applications
Intermolecular Interactions and Crystal Chemistry
The study of thiophene derivatives often involves exploring their intermolecular interactions and crystal chemistry to understand their structural and electronic properties. For example, Malone et al. (1997) investigated the crystal chemistry of N,N'-diphenylisophthalamide and related compounds, providing insights into their intermolecular interactions through X-ray diffraction and molecular orbital calculations Malone et al., 1997.
Fluorescent Probes and Sensing Applications
Thiophene derivatives have been developed as fluorescent probes for detecting specific chemicals, highlighting their utility in environmental and biological sciences. Wang et al. (2012) described a fluorescent probe for discriminating thiophenols over aliphatic thiols, demonstrating its application in water samples Wang et al., 2012.
Polyamides and Polyimides Synthesis
Research into thiophene-based compounds extends into the synthesis of polyamides and polyimides, revealing their potential in creating materials with desirable thermal and mechanical properties. For instance, Saxena et al. (2003) prepared polyamides and poly(amide–imide)s from 2,2-bis(4-aminophenoxy) benzonitrile, highlighting their solubility and thermal stability Saxena et al., 2003.
Catalysis and Hydrodesulfurization
Thiophene derivatives are also significant in catalysis, particularly in hydrodesulfurization processes. For example, Bi et al. (2010) utilized NiWO4 nanoparticles for the hydrodesulfurization of thiophene, indicating higher activity than traditional catalysts Bi et al., 2010.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-12-5-6-15(13(2)9-12)18-17(20)16-10-14(11-23-16)24(21,22)19-7-3-4-8-19/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWYQSSQVWECJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-chromanecarboxamide hydrochloride](/img/structure/B5526746.png)
![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5526747.png)

![2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5526758.png)
![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5526764.png)

![{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5526777.png)
![1-[(4H-1,2,4-triazol-3-ylthio)acetyl]indoline](/img/structure/B5526784.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5526803.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5526827.png)

